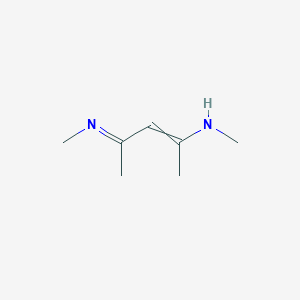
1-Cyclopropyl-2,3-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2,3-difluorobenzene is an aromatic compound characterized by a benzene ring substituted with a cyclopropyl group and two fluorine atoms at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization of the intermediate diazonium salt . This method is efficient and can be performed under mild conditions, making it suitable for industrial applications.
Industrial Production Methods: Industrial production often employs continuous-flow reactors to enhance efficiency and safety. The diazotization reaction is typically carried out at low temperatures to prevent the decomposition of the diazonium intermediate . This method allows for high yields and scalability, making it ideal for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-2,3-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include substituted benzene derivatives where fluorine atoms are replaced by nucleophiles.
Oxidation and Reduction: Products include quinones and cyclohexane derivatives.
Applications De Recherche Scientifique
1-Cyclopropyl-2,3-difluorobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2,3-difluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The cyclopropyl group and fluorine atoms influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis . The compound’s effects are mediated through its ability to undergo substitution and addition reactions, which are crucial in the formation of biologically active molecules .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2,4-difluorobenzene: Similar in structure but with fluorine atoms at different positions.
1-Cyclopropyl-3,4-difluorobenzene: Another isomer with fluorine atoms at the 3 and 4 positions.
1-Cyclopropyl-2,3-dichlorobenzene: Similar structure with chlorine atoms instead of fluorine.
Uniqueness: 1-Cyclopropyl-2,3-difluorobenzene is unique due to the specific positioning of the cyclopropyl group and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .
Propriétés
Formule moléculaire |
C9H8F2 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
1-cyclopropyl-2,3-difluorobenzene |
InChI |
InChI=1S/C9H8F2/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5H2 |
Clé InChI |
OUIYMWGSVDUBDO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methylnaphtho[2,1-b]furan](/img/structure/B13703806.png)
![O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13703814.png)












